molecular formula C15H21BO2 B11716786 (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane

Cat. No.: B11716786
M. Wt: 244.14 g/mol
InChI Key: HVWDYHFSSKTQKE-VAWYXSNFSA-N
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Description

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a phenylprop-1-en-2-yl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method involves the hydroboration of a phenylpropene derivative followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and substituted phenylpropene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, allowing the compound to participate in a range of chemical transformations. Additionally, the dioxaborolane ring provides stability to the compound, enhancing its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylprop-1-en-2-yl)-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts enhanced stability and reactivity compared to other boron-containing compounds. This makes it particularly valuable in applications requiring high selectivity and efficiency .

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-1-phenylprop-1-en-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-12(11-13-9-7-6-8-10-13)16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b12-11+

InChI Key

HVWDYHFSSKTQKE-VAWYXSNFSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C

Origin of Product

United States

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